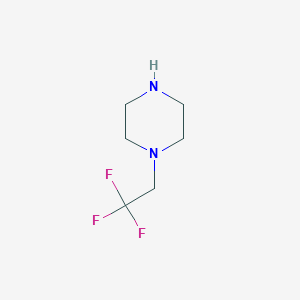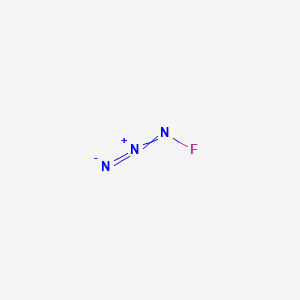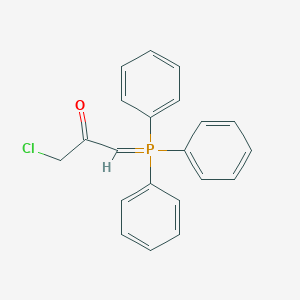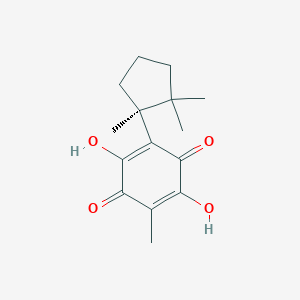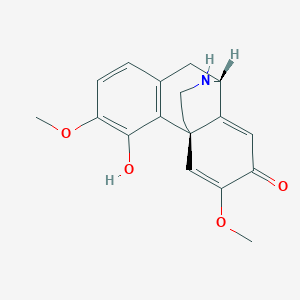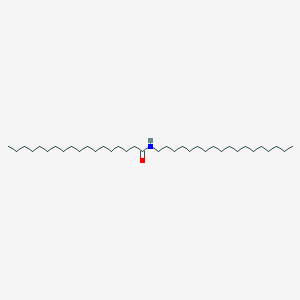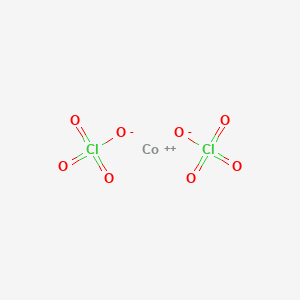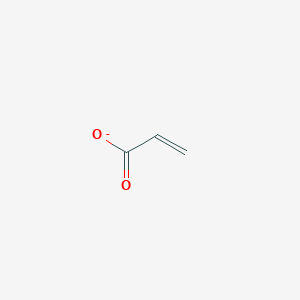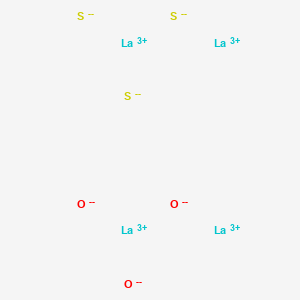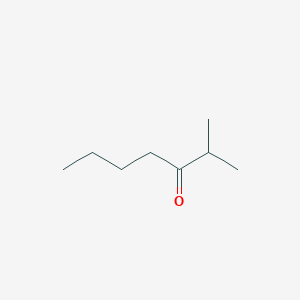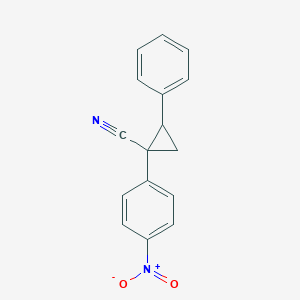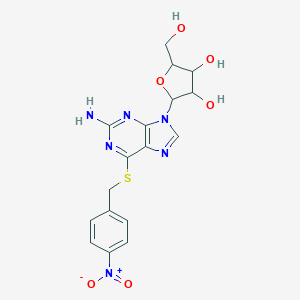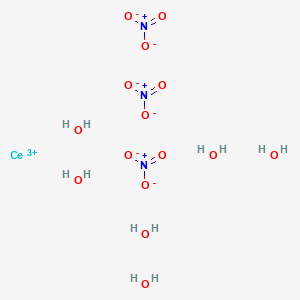
Barbituric acid, 1,3-diallyl-5,5-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 1,3-diallyl-5,5-diethyl- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and ethanol. Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
Barbituric acid, 1,3-diallyl-5,5-diethyl- acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, barbituric acid, 1,3-diallyl-5,5-diethyl- enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects of barbiturates.
生化和生理效应
Barbituric acid, 1,3-diallyl-5,5-diethyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of GABA-mediated chloride ion currents, leading to increased inhibition of neuronal activity. Additionally, it has been shown to decrease the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. These effects contribute to the sedative and hypnotic effects of barbiturates.
实验室实验的优点和局限性
Barbituric acid, 1,3-diallyl-5,5-diethyl- has a number of advantages and limitations for use in laboratory experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying the function of GABA receptors. Additionally, it has relatively low toxicity compared to other barbiturates, making it safer to use in experiments. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of sedation or hypnosis in animal models.
未来方向
There are a number of future directions for research involving barbituric acid, 1,3-diallyl-5,5-diethyl-. One area of interest is the development of new barbiturate-based drugs with improved pharmacokinetic properties and reduced side effects. Additionally, there is ongoing research into the role of GABA receptors in various neurological disorders, such as epilepsy and anxiety disorders, and barbituric acid, 1,3-diallyl-5,5-diethyl- may be a useful tool for studying these conditions. Finally, there is ongoing research into the development of new sedatives and anesthetics for use in clinical settings, and barbituric acid, 1,3-diallyl-5,5-diethyl- may have potential applications in this area as well.
合成方法
Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of reactions. The yield of the final product is typically around 50-60%, and the purity can be increased through recrystallization.
科学研究应用
Barbituric acid, 1,3-diallyl-5,5-diethyl- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have sedative and hypnotic effects, and has been used as a model compound for studying the mechanism of action of other barbiturates. Additionally, it has been used as a tool for studying the function of GABA receptors, which are the primary target of barbiturates.
属性
CAS 编号 |
14167-74-9 |
|---|---|
产品名称 |
Barbituric acid, 1,3-diallyl-5,5-diethyl- |
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
5,5-diethyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-5-9-15-11(17)14(7-3,8-4)12(18)16(10-6-2)13(15)19/h5-6H,1-2,7-10H2,3-4H3 |
InChI 键 |
OQJNEKQRESAPIR-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC |
其他 CAS 编号 |
14167-74-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
